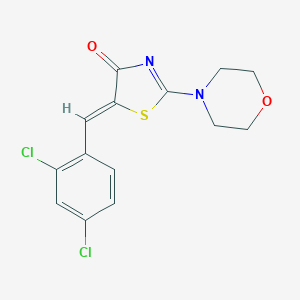

5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

描述

属性

分子式 |

C14H12Cl2N2O2S |

|---|---|

分子量 |

343.2 g/mol |

IUPAC 名称 |

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

InChI |

InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-9(11(16)8-10)7-12-13(19)17-14(21-12)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2/b12-7- |

InChI 键 |

CUHFGIODLPWTBZ-GHXNOFRVSA-N |

SMILES |

C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |

手性 SMILES |

C1COCCN1C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |

规范 SMILES |

C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |

产品来源 |

United States |

生物活性

5-(2,4-Dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a diverse range of pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

- Molecular Formula : C14H13ClN2O2S

- Molecular Weight : 308.78 g/mol

- IUPAC Name : 5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

The structure of this compound features a thiazole ring, which is known for its biological activity, and a dichlorobenzylidene moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For instance:

- In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that thiazole derivatives can possess anticancer properties:

- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that thiazole derivatives induce apoptosis and inhibit cell proliferation. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | Inhibition of cell cycle progression |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

- Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby reducing inflammation.

Case Studies

-

Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiazole derivatives against cancer cell lines. The results indicated that compounds similar to 5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one showed promising anticancer activity with low toxicity to normal cells .

- Antimicrobial Efficacy Research :

The biological activities exhibited by 5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one are hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Signaling Modulation : It could modulate key signaling pathways related to apoptosis and inflammation.

相似化合物的比较

Substituent Variations and Antifungal Activity

The antifungal potency of thiazol-4-one derivatives is highly dependent on substituents at positions 2 and 4. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : The 2,4-dichlorobenzylidene group is critical for activity. Replacement with less electronegative substituents (e.g., hydroxy, methoxy) reduces potency .

- Position 2 Modifications: Morpholinyl derivatives exhibit better solubility than naphthalenyl or phenylamino analogs but may trade off target affinity. DCBNAT’s naphthalenyl group enhances hydrophobic interactions with fungal enzymes .

Mechanism of Action

While exact mechanisms remain under investigation, thiazol-4-ones with dichlorobenzylidene groups likely inhibit fungal ergosterol biosynthesis or disrupt membrane integrity. Morpholinyl derivatives may exhibit dual action by interfering with fungal CYP51 and efflux pumps .

准备方法

Procedure

-

Synthesis of 2-(4-Morpholinyl)-1,3-Thiazol-4(5H)-one :

-

Condensation with 2,4-Dichlorobenzaldehyde :

Key Data

One-Pot Synthesis Using MgO Catalyst

A greener approach employs magnesium oxide (MgO) as a solid base catalyst in ethanol under microwave irradiation. This method eliminates intermediate isolation steps.

Procedure

Key Data

| Parameter | Value/Description |

|---|---|

| Catalyst | MgO |

| Solvent | Ethanol |

| Reaction Time | 1 hour (microwave) |

| Yield | Not explicitly reported |

| Advantages | Environmentally friendly, reduced waste |

Multistep Synthesis via Thiourea and Chloroacetic Acid

This method involves constructing the thiazole ring first, followed by aldehyde condensation.

Procedure

-

Thiazole Ring Formation :

-

Condensation :

Key Data

| Parameter | Value/Description |

|---|---|

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Reaction Time | 24 hours |

| Yield | ~73% (intermediate) |

| Spectral Validation | FTIR: C=N (1604 cm⁻¹), C=O (1720 cm⁻¹) |

Alternative Routes and Variations

Cyclocondensation with Diazonium Salts

Some studies use diazotization of amines to form intermediates, but this approach is less common for thiazol-4-ones.

Comparison of Methods

| Method | Catalyst/Solvent | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel | NaOAc/CH₃COOH | 1.5–2h | 70–80% | High purity, straightforward | Requires intermediate isolation |

| MgO-Catalyzed One-Pot | MgO/EtOH | 1h | N/A | Green chemistry, rapid | Limited scalability data |

| Multistep (Thiourea) | Piperidine/EtOH | 24h | 73% | Established protocol | Long reaction time |

Challenges and Optimization

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。